2-Fluoro-5-(sulfanylmethyl)benzonitrile

Nucleophilic Aromatic Substitution Mercaptobenzonitrile Synthesis Regioselective Fluorine Displacement

Ortho-fluorine activates room-temperature SNAr, while the 5-position sulfanylmethyl group enables orthogonal thiol-ene/alkylation diversification. This dual reactivity is absent in non-fluorinated or para-substituted isomers, critical for selective kinase inhibitor scaffold synthesis and fragment library design. Balances lipophilicity (XLogP3 1.8) with a 19F NMR handle for direct binding assays.

Molecular Formula C8H6FNS
Molecular Weight 167.21 g/mol
Cat. No. B13265908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(sulfanylmethyl)benzonitrile
Molecular FormulaC8H6FNS
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CS)C#N)F
InChIInChI=1S/C8H6FNS/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2
InChIKeyGTKPUSVGYIMYFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-(sulfanylmethyl)benzonitrile (CAS 1702151-67-4): Chemical Identity and Strategic Sourcing Overview for Medicinal Chemistry Intermediates


2-Fluoro-5-(sulfanylmethyl)benzonitrile (C₈H₆FNS, MW 167.21 g/mol) is a fluorinated aromatic building block featuring a nitrile group and a sulfanylmethyl (-CH₂SH) substituent at the 5-position of the benzene ring [1]. The compound is classified as a benzonitrile derivative with an ortho-fluorine substituent, which activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) while the thiol moiety provides a versatile handle for subsequent functionalization via thiol-ene reactions, disulfide formation, or metal coordination [2]. Its computed XLogP3 value of 1.8 and topological polar surface area of 24.8 Ų indicate balanced lipophilicity suitable for membrane permeability in drug discovery contexts [1]. The compound is commercially available from Enamine (catalog EN300-1288926) and other research chemical suppliers for non-human research applications [3].

Why 2-Fluoro-5-(sulfanylmethyl)benzonitrile Cannot Be Casually Substituted with Other Mercaptobenzonitrile Analogs


Generic substitution among mercaptobenzonitrile derivatives fails due to the profound influence of fluorine positioning on SNAr reactivity, biological target engagement, and downstream synthetic utility. The ortho-fluorine substitution pattern in 2-fluoro-5-(sulfanylmethyl)benzonitrile activates the aromatic ring toward nucleophilic displacement at room temperature, whereas non-fluorinated or para-substituted analogs require harsher conditions or alternative activation strategies [1]. This regiochemical specificity is critical for the selective synthesis of kinase inhibitor scaffolds where the fluorine atom serves as both a metabolic blocking group and a hydrogen-bond acceptor in target protein binding pockets [2]. Furthermore, the mercaptomethyl group at the 5-position (meta to nitrile) provides a distinct geometric and electronic profile compared to 2- or 4-position mercaptomethyl isomers, directly impacting the three-dimensional orientation of pendant pharmacophores in final drug candidates [3].

Quantitative Differentiation Evidence: 2-Fluoro-5-(sulfanylmethyl)benzonitrile vs. Structurally Related Benzonitrile Derivatives


SNAr Reactivity Advantage: Selective Fluorine Displacement in 2-Fluoro-5-(sulfanylmethyl)benzonitrile vs. Non-Fluorinated and 4-Fluoro Analogs

2-Fluoro-5-(sulfanylmethyl)benzonitrile exhibits enhanced SNAr reactivity at the ortho-fluorine position compared to non-fluorinated benzonitrile derivatives. In a systematic study of fluorobenzonitrile reactivity with Na₂S in DMF at room temperature, 2-fluorobenzonitriles underwent selective substitution of fluorine to yield mercaptobenzonitriles, whereas non-fluorinated benzonitriles were unreactive under identical conditions [1]. This reactivity advantage is further modulated by the presence of additional halogen substituents: 2-fluoro-4-chloro- and 2-fluoro-4-bromo-benzonitriles underwent selective fluorine displacement while retaining the chloro or bromo substituents for subsequent cross-coupling reactions; however, iodo-substituted analogs failed to undergo selective substitution [1].

Nucleophilic Aromatic Substitution Mercaptobenzonitrile Synthesis Regioselective Fluorine Displacement

Lipophilicity and Membrane Permeability: XLogP3 Comparison of 2-Fluoro-5-(sulfanylmethyl)benzonitrile vs. Non-Fluorinated Mercaptomethylbenzonitrile Analogs

The presence of the ortho-fluorine substituent in 2-fluoro-5-(sulfanylmethyl)benzonitrile increases lipophilicity relative to non-fluorinated mercaptomethylbenzonitrile analogs, as quantified by computed XLogP3 values. The target compound has an XLogP3 of 1.8, compared to XLogP3 of 1.7 for 4-(sulfanylmethyl)benzonitrile (CAS 51776-12-6) and 2-(mercaptomethyl)benzonitrile (non-fluorinated) [1][2]. This difference of +0.1 to +0.2 log units, while modest, is consistent with the known effect of aromatic fluorine substitution on lipophilicity enhancement [3]. The topological polar surface area remains identical at 24.8 Ų across fluorinated and non-fluorinated 5- and 4-position mercaptomethyl isomers [1][2].

Lipophilicity Membrane Permeability Drug-likeness Prediction

Hydrogen Bond Acceptor Capacity: Fluorine Substitution Enhances Target Engagement Potential vs. Non-Fluorinated Mercaptobenzonitriles

The ortho-fluorine atom in 2-fluoro-5-(sulfanylmethyl)benzonitrile increases the hydrogen bond acceptor (HBA) count from 2 (in non-fluorinated analogs) to 3, as computed by standard topological descriptors [1]. Specifically, the target compound has 3 hydrogen bond acceptors (nitrile nitrogen, thiol sulfur, and fluorine atom), whereas 4-(sulfanylmethyl)benzonitrile and 2-(mercaptomethyl)benzonitrile have only 2 HBAs (nitrile nitrogen and thiol sulfur only) [1][2]. This additional HBA capacity arises from the fluorine atom's ability to participate in weak hydrogen bonding and multipolar interactions with protein backbone amides and side-chain residues [3].

Hydrogen Bonding Fluorine-Protein Interactions Medicinal Chemistry

Regioisomeric Differentiation: 2-Fluoro-5-(sulfanylmethyl)benzonitrile vs. 2-Fluoro-4-(mercaptomethyl)benzonitrile in Geometric and Electronic Profile

The 5-position (meta) mercaptomethyl substitution in 2-fluoro-5-(sulfanylmethyl)benzonitrile provides distinct geometric and electronic properties compared to the 4-position (para) isomer 2-fluoro-4-(mercaptomethyl)benzonitrile (CAS 2006738-93-6). Both compounds share identical molecular formula (C₈H₆FNS), molecular weight (167.21 g/mol), and predicted density (1.23±0.1 g/cm³) [1]. However, the 5-position isomer exhibits a higher predicted pKa (9.01±0.10) compared to the 4-position isomer (8.91±0.25), indicating slightly reduced thiol acidity and altered nucleophilicity profile [1]. The boiling point predictions also differ: 279.5±25.0 °C for the 5-isomer vs. 282.5±30.0 °C for the 4-isomer [1].

Regioisomer Comparison Structure-Activity Relationships Isosteric Replacement

High-Value Application Scenarios for 2-Fluoro-5-(sulfanylmethyl)benzonitrile Based on Quantitative Differentiation Evidence


Room-Temperature Synthesis of Heteroaryl Thioether Kinase Inhibitor Intermediates via Orthogonal SNAr and Thiol-Ene Functionalization

In medicinal chemistry programs targeting kinase inhibition, 2-fluoro-5-(sulfanylmethyl)benzonitrile enables a two-step, room-temperature diversification sequence: (1) SNAr displacement of the ortho-fluorine with nitrogen or oxygen nucleophiles to install heteroaryl pharmacophores, followed by (2) thiol-ene coupling or alkylation of the 5-position sulfanylmethyl group to introduce solubility-modulating side chains. This orthogonal reactivity exploits the fluorine-activated SNAr capability documented for 2-fluorobenzonitriles [1] while preserving the thiol moiety for subsequent functionalization. The room-temperature SNAr conditions reduce thermal degradation of sensitive intermediates and improve overall yield compared to non-fluorinated benzonitrile derivatives that require elevated temperatures or transition metal catalysis [1].

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Balanced Lipophilicity and Fluorine-Enabled 19F NMR Screening

2-Fluoro-5-(sulfanylmethyl)benzonitrile is strategically suited for inclusion in fragment libraries where the fluorine atom serves dual purposes: (1) enhancing lipophilicity (XLogP3 = 1.8) for improved membrane permeability compared to non-fluorinated mercaptobenzonitriles (XLogP3 = 1.7) [2], and (2) providing a 19F NMR spectroscopic handle for ligand-observed and protein-observed screening assays. The ortho-fluorine chemical shift is sensitive to local electronic environment changes upon target binding, enabling direct detection of fragment-protein interactions without requiring isotopic labeling. This combination of balanced physicochemical properties and spectroscopic utility is absent in non-fluorinated mercaptomethylbenzonitrile fragments.

Covalent Inhibitor Design Exploiting meta-Mercaptomethyl Orientation for Irreversible Cysteine Targeting

The 5-position (meta) mercaptomethyl group in 2-fluoro-5-(sulfanylmethyl)benzonitrile provides a distinct geometric vector for covalent warhead placement compared to the 2-position or 4-position isomers. Following incorporation into larger inhibitor scaffolds, the thiol can be oxidized to a disulfide or alkylated to generate electrophilic warheads (e.g., acrylamides, chloroacetamides) that target non-catalytic cysteine residues in kinases or other enzyme classes [3]. The meta-substitution pattern directs the warhead into a different spatial region of the binding pocket compared to para-substituted 2-fluoro-4-(mercaptomethyl)benzonitrile, offering an alternative trajectory for cysteine engagement that may circumvent resistance mutations or improve selectivity [3].

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